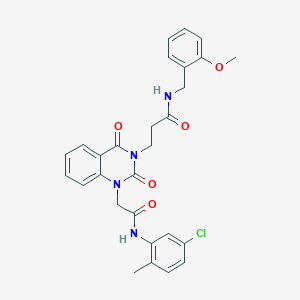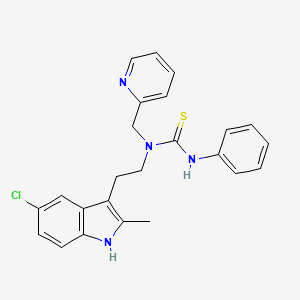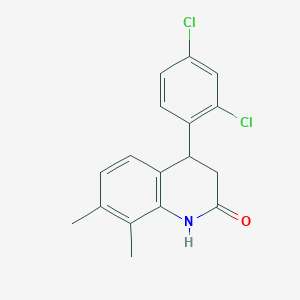
3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, methyl, and methoxy, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Introduction of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the amino and oxoethyl groups: This step may involve nucleophilic substitution reactions.
Final coupling with the methoxybenzyl group: This can be done using amide bond formation techniques, such as peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the oxo groups, converting them to hydroxyl groups.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation products: Corresponding quinazolinone derivatives with hydroxyl groups.
Reduction products: Alcohol derivatives of the original compound.
Substitution products: Compounds where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Cancer Research: Possible use in the design of anticancer drugs.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with similar amide linkages but different aromatic groups.
Uniqueness
The unique combination of functional groups in “3-(1-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide” contributes to its distinct chemical properties and potential applications. The presence of both quinazolinone and benzamide moieties may enhance its biological activity and specificity.
Properties
Molecular Formula |
C28H27ClN4O5 |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
3-[1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-18-11-12-20(29)15-22(18)31-26(35)17-33-23-9-5-4-8-21(23)27(36)32(28(33)37)14-13-25(34)30-16-19-7-3-6-10-24(19)38-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ZCLUVIFWKLCLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11428830.png)

![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428845.png)
![2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11428868.png)


![3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one](/img/structure/B11428888.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11428891.png)


![3-(3-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428898.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide](/img/structure/B11428899.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11428902.png)
![2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11428906.png)
